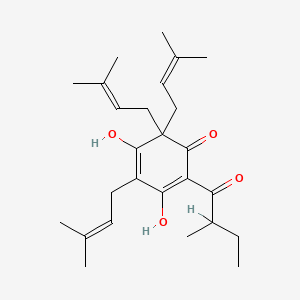

Adlupulone

Description

This compound is a natural product found in Humulus scandens, Humulus japonicus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPOWGXRDUFAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318318 | |

| Record name | Adlupulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35049-54-8, 28374-71-2 | |

| Record name | Adlupulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35049-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adlupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adlupulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2S4D7K08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Adlupulone Biosynthesis Pathway in Humulus lupulus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adlupulone (B1665543) biosynthesis pathway in Humulus lupulus (hop). This compound, a member of the β-bitter acids, is a prenylated phloroglucinol (B13840) derivative synthesized in the lupulin glands of hop cones. These compounds are of significant interest not only for their contribution to the bitterness and aroma of beer but also for their potential pharmacological activities. This document details the enzymatic steps, precursor molecules, and cellular organization of this intricate metabolic pathway. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of this compound is a specialized metabolic pathway localized within the glandular trichomes (lupulin glands) of the female hop plant. The pathway can be broadly divided into three key stages:

-

Formation of the Acyl-CoA Precursor: The pathway begins with the degradation of the branched-chain amino acid (BCAA) isoleucine to form 2-methylbutyryl-CoA.

-

Assembly of the Phloroglucinol Core: The acyl-CoA starter unit undergoes condensation with three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, to form the characteristic phloroglucinol ring structure.

-

Sequential Prenylation: The phloroglucinol core is then decorated with three prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), in a series of reactions catalyzed by aromatic prenyltransferases.

The entire process is a testament to the complex and highly regulated nature of plant secondary metabolism, involving enzymes and intermediates localized across different subcellular compartments, including the mitochondria and plastids.

Quantitative Data on this compound Biosynthesis

The following tables summarize the available quantitative data related to the this compound biosynthesis pathway, providing insights into enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in Bitter Acid Biosynthesis

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg) | k_cat_ (s⁻¹) | Source(s) |

| HlBCAT1 (catabolic) | L-Isoleucine | 210 ± 30 | 0.81 ± 0.02 | 0.58 | [1][2] |

| 3-methyl-2-oxopentanoate | 20 ± 2 | 1.8 ± 0.03 | 1.3 | [1][2] | |

| HlBCAT2 (biosynthetic) | L-Isoleucine | 400 ± 60 | 0.9 ± 0.04 | 0.65 | [1][2] |

| 3-methyl-2-oxopentanoate | 100 ± 10 | 1.9 ± 0.05 | 1.4 | [1][2] | |

| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 | Not Reported | Not Reported | [3] |

| Malonyl-CoA | 33 | Not Reported | Not Reported | [3] | |

| Truncated HlPT1L | Phlorisobutyrophenone (PIBP) | 16.3 ± 1.2 | Not Reported | 0.011 | [4] |

| Phlorisovalerophenone (B41633) (PIVP) | 14.2 ± 1.0 | Not Reported | 0.013 | [4] | |

| Dimethylallyl pyrophosphate (DMAPP) | 11.5 ± 1.1 | Not Reported | 0.012 | [4] | |

| HlPT1L/HlPT2 Complex | Phlorisovalerophenone (PIVP) | 15.3 ± 1.2 | Not Reported | 0.12 | [4] |

| Dimethylallyl pyrophosphate (DMAPP) | 10.9 ± 0.9 | Not Reported | 0.13 | [4] |

Table 2: Concentration of Precursors and Bitter Acids in Humulus lupulus Tissues

| Metabolite | Lupulin Glands (nmol/g FW) | Cones (nmol/g FW) | Leaves (nmol/g FW) | Source(s) |

| Branched-Chain Amino Acids | ||||

| Isoleucine | ~100 | ~150 | ~100 | [5][6] |

| Acyl-CoA Precursors | ||||

| 2-Methylbutyryl-CoA | ~2 | Not Detected | Not Detected | [5][6] |

| Isovaleryl-CoA | ~10 | Not Detected | Not Detected | [5][6] |

| Isobutyryl-CoA | ~2 | Not Detected | Not Detected | [5][6] |

| Malonyl-CoA | ~2 | Not Detected | Not Detected | [5][6] |

| Bitter Acids | ||||

| This compound | Varies by cultivar | Varies by cultivar | Low levels detected | [7] |

| Lupulone | Varies by cultivar | Varies by cultivar | Main bitter acid in leaves | [5] |

| Cohumulone | Varies by cultivar | Varies by cultivar | Low levels detected | [7] |

Note: The absolute concentrations of this compound and other bitter acids vary significantly between different hop cultivars. This compound typically constitutes 10-15% of the total β-acids.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Metabolite Extraction from Hop Tissues for LC-MS Analysis

This protocol is adapted for the extraction of bitter acids and their precursors from hop tissues. For targeted analysis of lupulin glands, it is recommended to first isolate the glands from the cones by sieving at low temperatures.

Materials:

-

Fresh or frozen hop tissue (cones, leaves, or isolated lupulin glands)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Solvent: 80% Methanol (MeOH) in water, pre-chilled to -20°C

-

Microcentrifuge tubes

-

Microcentrifuge (capable of reaching 14,000 x g at 4°C)

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Procedure:

-

Weigh approximately 100 mg of fresh or frozen hop tissue into a pre-chilled mortar.

-

Immediately add liquid nitrogen and grind the tissue to a fine powder using a pestle.

-

Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold 80% MeOH to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Store the filtered extract at -80°C until LC-MS analysis.

In Vitro Assay for Prenyltransferase Activity

This protocol describes an assay to measure the activity of hop prenyltransferases (HlPT1L and HlPT2) using microsomal preparations from yeast expressing the recombinant enzymes.[8]

Materials:

-

Yeast microsome preparation containing the recombinant prenyltransferase(s).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT), 30 mM NaF (phosphatase inhibitor).

-

Prenyl Acceptor Substrate Stock: 10 mM solution of phlorisovalerophenone (PIVP) or other phloroglucinol derivatives in DMSO.

-

Prenyl Donor Substrate Stock: 10 mM solution of Dimethylallyl pyrophosphate (DMAPP) in water.

-

Ethyl acetate (B1210297)

-

Microcentrifuge tubes

-

Thermomixer or water bath set to 30°C

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube by adding the following components in order:

-

215 µL of Assay Buffer

-

2.5 µL of 10 mM PIVP stock (final concentration: 100 µM)

-

2.5 µL of 10 mM DMAPP stock (final concentration: 100 µM)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the yeast microsome preparation (protein concentration should be optimized).

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 250 µL of ethyl acetate.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction of the aqueous phase with another 250 µL of ethyl acetate and combine the organic layers.

-

Evaporate the ethyl acetate under a stream of nitrogen gas.

-

Re-dissolve the dried residue in a suitable solvent (e.g., methanol) for LC-MS analysis to identify and quantify the prenylated products.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis in different hop tissues.

1. RNA Extraction:

-

Isolate total RNA from hop tissues (e.g., lupulin glands, leaves, cones) using a commercial plant RNA extraction kit or a TRIzol-based method. It is crucial to work in an RNase-free environment.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.

3. qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., HlBCAT1, HlVPS, HlPT1L, HlPT2) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and a typical experimental workflow for its investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Derivatization of Adlupulone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis and derivatization of adlupulone (B1665543), a bioactive beta-bitter acid found in hops (Humulus lupulus). This compound, a prenylated phloroglucinol (B13840) derivative, is of growing interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2] This guide details its biosynthetic origins, modern chemical synthesis protocols, key derivatization reactions, and explores its biological mechanisms of action.

Introduction to this compound

This compound is a member of the lupulone (B1675512) family, also known as beta-acids, which are significant constituents of the hop resin.[3] Its chemical structure is characterized by a 2-methylbutanoyl acyl side chain on a phloroglucinol core that is further substituted with three prenyl groups.[4] The molecular formula of this compound is C₂₆H₃₈O₄.[1][4] While historically overshadowed by alpha-acids (humulones) in the brewing industry, lupulones are gaining attention in medicinal chemistry for their diverse biological activities.[5][6] this compound typically constitutes 10% to 15% of the total beta-acids in various hop varieties.[3][7]

Chemical Synthesis of this compound

The acquisition of pure this compound can be achieved through extraction from natural sources, heterologous biosynthesis in microorganisms, or total chemical synthesis.

In the hop plant, the biosynthesis of lupulones begins with the condensation of an acyl-CoA (specifically isovaleryl-CoA for lupulone, and its analogues for co- and this compound) with three molecules of malonyl-CoA.[8][9] This reaction is catalyzed by a chalcone (B49325) synthase-like enzyme, valerophenone (B195941) synthase (VPS), to form a phloroglucinol derivative.[8][9] This core is then subjected to multiple prenylation steps, catalyzed by aromatic prenyltransferases, which attach dimethylallyl diphosphate (B83284) (DMAPP) moieties to the ring, yielding the final triprenylated structure.[8]

While early syntheses presented challenges regarding yield and selectivity, recent advancements have led to more efficient and environmentally benign methods.[5][6] A notable strategy involves the direct triprenylation of the corresponding acylphloroglucinol precursor. This approach offers high efficiency by using water as a solvent and enabling direct crystallization of the product.[5][6]

The production of lupulones in microbial hosts like Saccharomyces cerevisiae is an emerging alternative to chemical synthesis or plant extraction.[10] This metabolic engineering approach involves constructing a synthetic pathway using genes from the hop plant.[10] While initial attempts resulted in the accumulation of precursors without final product formation, strategies such as downregulating competing metabolic pathways (e.g., the ergosterol (B1671047) biosynthesis pathway) have successfully enabled the production of lupulones.[10][11]

Derivatization of this compound

Chemical modification of the this compound scaffold can generate novel compounds with potentially enhanced or altered biological activities. Key derivatization strategies include oxidation and cyclization.

This compound can be readily oxidized to form adhulupone. This conversion can be achieved using sodium persulphate in a methanolic solution under reflux or through oxygenation in the presence of sodium sulphite.[12] This reaction introduces an additional hydroxyl group, transforming the cyclohexadienone ring.

References

- 1. Buy this compound | 35049-54-8 [smolecule.com]

- 2. Anticholinesterase Activity and Bioactive Compound Profiling of Six Hop (Humulus lupulus L.) Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beerandbrewing.com [beerandbrewing.com]

- 4. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Expedient Synthesis of Lupulones and Their Derivatization to 2,8-7 H-Dihydrochromen-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. beerandbrewing.com [beerandbrewing.com]

- 8. researchgate.net [researchgate.net]

- 9. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Enabling Heterologous Synthesis of Lupulones in the Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Profile of Adlupulone: A Technical Guide for Researchers

Introduction

Adlupulone, a member of the beta-acids found in hops (Humulus lupulus), is a subject of growing interest in phytochemical and pharmacological research. As a key bittering compound, its precise characterization is crucial for quality control in the brewing industry and for exploring its potential therapeutic applications. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a visual representation of the analytical workflow are presented to support researchers in the identification and quantification of this natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. While a complete, publicly available dataset is not fully consolidated in the literature, this section compiles the most current and relevant data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in ppm |

| Data not available in compiled public sources. | Referenced in databases such as SpectraBase, typically acquired in CD₃OD.[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Specific experimental data for this compound is not readily available in public repositories. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Source/Method |

| Molecular Formula | C₂₆H₃₈O₄ | PubChem[1] |

| Molecular Weight | 414.58 g/mol | PubChem[1] |

| Exact Mass | 414.27701 g/mol | SpectraBase[1] |

| [M-H]⁻ Ion (m/z) | 413.27 | TrichOME Database |

| Major Fragment Ions | Specific experimental fragmentation data for this compound is not detailed in public databases. Predicted fragmentation would likely involve cleavage of the prenyl side chains and fragmentation of the acyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch, H-bonded) | 3500-3200 | Strong, Broad |

| C-H (stretch, sp³) | 3000-2850 | Medium |

| C=O (stretch, ketone) | ~1715 | Strong |

| C=O (stretch, enol) | ~1650 | Strong |

| C=C (stretch) | 1680-1640 | Medium |

| C-O (stretch) | 1320-1000 | Strong |

Note: This table is based on typical IR absorption ranges for the functional groups present in this compound's structure as specific experimental data is not available.

Experimental Protocols

The following are detailed methodologies that represent standard approaches for obtaining the spectroscopic data presented above for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, CD₃OD, or chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon-observe probe.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small percentage of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is typically used.

-

LC-MS Parameters:

-

Chromatography: Reversed-phase chromatography with a C18 column is commonly employed. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is used to separate this compound from other components.

-

Mass Spectrometry (ESI):

-

Ionization mode: Negative ion mode ([M-H]⁻) is often effective for acidic compounds like this compound.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

Desolvation gas flow and temperature: Optimized for the specific instrument and flow rate.

-

-

MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion (e.g., m/z 413.27) is isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy is varied to obtain a comprehensive fragmentation pattern.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: A small amount of purified this compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Isolation and Discovery of Adlupulone from Hop Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adlupulone (B1665543) is a member of the beta-acid family of organic compounds, also known as lupulones, found in the resin of hop (Humulus lupulus L.) cones.[1][2] These compounds are of significant interest to the brewing, pharmaceutical, and nutraceutical industries due to their diverse biological activities, including potential anti-inflammatory and anticancer effects.[3] this compound, along with its analogues colupulone (B1216029) and lupulone (B1675512), contributes to the overall chemical profile of hops.[1] While alpha-acids are primarily responsible for the bitterness in beer, beta-acids play a more subtle role in flavor and aroma and are increasingly recognized for their therapeutic potential.[2][4] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from various hop varieties, complete with detailed experimental protocols and an exploration of its known signaling pathways.

This compound in Hop Varieties: A Quantitative Overview

This compound consistently constitutes approximately 10% to 15% of the total beta-acid content across different hop varieties.[1] The absolute amount of this compound in a given hop variety is therefore dependent on its total beta-acid concentration. The following table summarizes the typical beta-acid content of several common hop varieties, from which the this compound concentration can be estimated.

| Hop Variety | Typical Total Beta-Acids (% w/w) | Estimated this compound Content (% of Total Beta-Acids) |

| Agnus | ~10.24 | 10-15 |

| Cascade | High | 10-15 |

| Celeia | ~2.77 | 10-15 |

| Gaia | ~7.30 | 10-15 |

| Golding | ~2.97 | 10-15 |

| Hersbrucker | Low (e.g., ~2.5% alpha-acids) | 10-15 |

| Hüller Bitterer | - | 10-15 |

| Lubelski | - | 10-15 |

| Magnum | High (e.g., ~11% alpha-acids) | 10-15 |

| Marynka | - | 10-15 |

| Nugget | - | 10-15 |

| Perle | High | 10-15 |

| Polaris | 5.0-6.5 | 10-15 |

| Rubín | ~3.73 | 10-15 |

| Saaz | Low | 10-15 |

| Strisselspalter | Low | 10-15 |

| Summit | 4.0-6.0 | 10-15 |

| Tettnang | Low | 10-15 |

| Tradition | - | 10-15 |

| Vital | ~7.30 | 10-15 |

| Zeus | High (e.g., ~16% alpha-acids) | 10-15 |

Note: The beta-acid content in hops can vary depending on growing conditions, harvest time, and storage.[5][6]

Experimental Protocols: Isolation and Quantification of this compound

The isolation and quantification of this compound and other beta-acids from hops typically involve an extraction step followed by chromatographic analysis.

Extraction Methodologies

1. Solvent-Based Extraction

Organic solvents are highly effective for the complete extraction of lupulones from raw hop materials.[6]

-

Materials:

-

Dried hop cones or pellets

-

Methanol (B129727) or ethanol (B145695) (analytical grade)

-

Grinder or mortar and pestle

-

Mechanical shaker

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Grind the dried hop material to a fine powder.

-

Weigh a known amount of the hop powder and place it in an Erlenmeyer flask.

-

Add a sufficient volume of methanol or ethanol to completely submerge the hop powder (e.g., a 1:10 solid-to-solvent ratio).

-

Agitate the mixture on a mechanical shaker for at least one hour at room temperature.

-

Filter the mixture to separate the liquid extract from the solid hop residue.

-

Wash the residue with a small volume of the extraction solvent and combine the filtrates.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude beta-acid-rich extract.

-

2. Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) with carbon dioxide is a green alternative to solvent-based methods, yielding high-purity extracts.

-

Materials:

-

Dried and ground hop material

-

Supercritical Fluid Extraction system

-

-

Protocol:

-

Load the extraction vessel of the SFE system with the ground hop material.

-

Set the extraction parameters. A two-step process can be employed to first extract essential oils at lower pressure and then beta-acids at a higher pressure.

-

Fraction 1 (Essential Oils): 2180 psi, 40°C.

-

Fraction 2 (Alpha and Beta-Acids): 5000 psi, 60°C.

-

-

Initiate the flow of supercritical CO₂ through the vessel.

-

Collect the extracted material in the collection vessel as the CO₂ is depressurized.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the separation and quantification of beta-acid analogues.[2][7]

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or similar, equipped with a UV detector.[2]

-

Column: C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm).[8]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v) acidified with 0.025% (v/v) formic acid.[2] Alternatively, a mobile phase of 80:20 methanol to deionized water with 0.1% formic acid can be used.[8]

-

Detection: UV at 326 nm.[2]

-

-

Sample and Standard Preparation:

-

Dissolve the crude hop extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Prepare a series of calibration standards using a certified reference material such as the International Calibration Extract (ICE-3 or ICE-4) from the American Society of Brewing Chemists (ASBC).[8]

-

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the peaks corresponding to the beta-acid analogues based on their retention times compared to the standards. This compound and lupulone often co-elute.[2]

-

Construct a calibration curve from the standard injections and quantify the amount of this compound/lupulone in the samples.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: From Hops to this compound Quantification

The following diagram illustrates the general workflow for the extraction and analysis of this compound from hop samples.

References

- 1. beerandbrewing.com [beerandbrewing.com]

- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 3. Lupulone triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. agraria.com.br [agraria.com.br]

- 7. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]

- 8. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Signaling of Adlupulone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlupulone, a beta-acid derived from hop resin, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory signaling mechanisms. It details the molecular targets, key signaling pathways, and relevant experimental protocols for its investigation. The primary mechanism of this compound is believed to be the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Furthermore, evidence suggests modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. This document serves as a resource for researchers and professionals in drug development, offering a structured presentation of available data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can be associated with adverse effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. This has driven the search for novel anti-inflammatory agents with improved safety profiles.

This compound, a constituent of hop resin, has garnered attention for its potential as an anti-inflammatory agent. Its purported mechanism of action, involving the dual inhibition of COX-2 and 5-LOX, offers a promising strategy to mitigate inflammation while potentially reducing the side effects associated with traditional NSAIDs. This guide synthesizes the current knowledge on the anti-inflammatory signaling of this compound, providing a technical foundation for further research and development.

Molecular Targets and Signaling Pathways

The anti-inflammatory effects of this compound are thought to be mediated through its interaction with several key molecular targets and signaling pathways.

Dual Inhibition of COX-2 and 5-LOX

The primary proposed mechanism of this compound's anti-inflammatory activity is the simultaneous inhibition of COX-2 and 5-LOX. These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): An inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), such as prostaglandin (B15479496) E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.[1][2]

-

5-Lipoxygenase (5-LOX): An enzyme that converts arachidonic acid into leukotrienes (LTs), such as leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, promoting their infiltration into inflamed tissues.[3][4]

By dually inhibiting both enzymes, this compound can theoretically reduce the production of both prostaglandins and leukotrienes, leading to a more comprehensive suppression of the inflammatory response.[5][6] This dual-inhibition strategy may also circumvent the shunting of arachidonic acid metabolism towards the 5-LOX pathway that can occur with selective COX-2 inhibitors.

Figure 1: this compound's dual inhibition of COX-2 and 5-LOX.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.[7]

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Activation of PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8] this compound may act as a PPARγ agonist, contributing to its overall anti-inflammatory profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. Experimental models of skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells | Sciety [sciety.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]

Exploring the In Vitro Antioxidant Capacity of Adlupulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlupulone, a prominent β-acid derived from the hop plant (Humulus lupulus), has garnered scientific interest for its diverse bioactive properties. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound. While quantitative data on the isolated compound remains emergent, this document synthesizes the existing research on hop-derived β-acids, offering a comprehensive overview of their antioxidant potential. The guide details the experimental protocols for key antioxidant assays, presents available data in structured tables, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.

This compound is a member of the β-acid family of compounds found in hops, which also includes lupulone (B1675512) and colupulone. These compounds are known for their contribution to the bitterness and aroma of beer, but also possess a range of pharmacological activities. Notably, emerging research points towards the significant antioxidant potential of β-acids. It has been reported that isolated n-adlupulone demonstrates strong radical scavenging activity, comparable to that of ascorbic acid. Furthermore, this compound, as a constituent of β-acid extracts, is implicated in the modulation of cellular signaling pathways associated with oxidative stress, such as the NF-κB pathway.

This guide aims to provide a detailed technical overview of the methodologies used to assess the in vitro antioxidant capacity of this compound and related β-acids, to present the currently available data, and to illustrate the underlying molecular mechanisms.

Quantitative Data on Antioxidant Capacity

While specific antioxidant capacity values for isolated this compound are not extensively reported in the literature, studies on hop extracts and β-acid mixtures provide valuable insights into its potential. The following tables summarize the available quantitative data.

Table 1: Antioxidant Capacity of Hop Extracts and β-Acid Mixtures

| Sample Description | Assay | Result | Reference |

| Mixture of co-lupulone with n-lupulone + ad-lupulone (1:4) | Overall Antioxidant Activity | Strongest activity among tested mixtures | [1] |

| Hop Extracts (various genotypes) | FRAP | -0.194 (correlation coefficient for n+this compound) | [2] |

| Hop Extracts (various genotypes) | ORAC | -0.184 (correlation coefficient for n+this compound) | [2] |

| Hop Extracts (various genotypes) | Intracellular Antioxidant (IA) Potential | 0.159 (correlation coefficient for n+this compound) | [2] |

| β-acid rich hop extract | Inhibition of NF-κB activity | More pronounced effect than α-acid rich extract | [3] |

| β-acid rich hop extract | Inhibition of ERK1/2 phosphorylation | More pronounced effect than α-acid rich extract | [3] |

Note: Negative correlation coefficients in FRAP and ORAC assays from one study suggest complexity in the antioxidant actions of these compounds within a mixture, possibly due to synergistic or antagonistic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant capacity. The following sections describe the protocols for the most common in vitro antioxidant assays applied to hop-derived compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 60 µM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Methodology:

-

Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

-

Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction Mixture: An aliquot of the sample solution is added to the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 6-7 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).

-

Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent.

-

Reaction Mixture: A small volume of the sample is mixed with the freshly prepared FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are typically expressed as Trolox equivalents or ferrous ion equivalents.

Signaling Pathways

The antioxidant effects of this compound and other β-acids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular response to oxidative stress.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as ROS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Hop β-acids have been shown to inhibit the activation of NF-κB. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, β-acids block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant properties. While direct quantitative data for the isolated compound is limited, studies on hop extracts and β-acid fractions consistently demonstrate their capacity to scavenge free radicals and modulate cellular pathways involved in oxidative stress. The inhibitory effect on the NF-κB pathway highlights a key mechanism by which this compound may exert its anti-inflammatory and antioxidant effects.

For researchers and drug development professionals, this compound represents a promising natural compound for further investigation. Future research should focus on quantifying the antioxidant capacity of isolated this compound using a battery of in vitro assays and validating these findings in cellular and in vivo models. A deeper understanding of its structure-activity relationship and its precise molecular targets will be crucial for unlocking its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future studies.

References

Preliminary Studies on Adlupulone's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Adlupulone is a hypothetical compound used for illustrative purposes within this technical guide. The experimental data, protocols, and pathways described are based on preliminary research into structurally related hop-derived compounds with neuroprotective potential and are intended to provide a framework for the potential investigation of novel molecules like this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction. A key pathological driver in these conditions is oxidative stress and neuroinflammation. Consequently, therapeutic strategies are increasingly focused on identifying compounds that can mitigate these detrimental processes. This compound, a hypothetical novel chalcone, is proposed as a potential neuroprotective agent. This document outlines a preliminary technical guide for investigating the neuroprotective effects of this compound, drawing upon established methodologies and findings from related compounds. The primary proposed mechanism of action for this compound is the activation of the Nrf2-Keap1 antioxidant response pathway.

Core Mechanism of Action: The Nrf2-Keap1 Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1][2] In the presence of oxidative stress, or upon interaction with electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[2][3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[1][4] This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in detoxifying reactive oxygen species (ROS) and reducing inflammation.[5][6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preliminary in vitro studies on this compound, based on typical results seen with related neuroprotective compounds.

Table 1: In Vitro Neuroprotection of this compound in SH-SY5Y Cells

| Treatment Group | Cell Viability (%) (Mean ± SD) | Intracellular ROS Levels (Fluorescence Units, Mean ± SD) |

| Control | 100 ± 4.5 | 150 ± 12.8 |

| Oxidative Stressor (H₂O₂) | 48 ± 5.2 | 850 ± 45.1 |

| This compound (1 µM) + H₂O₂ | 65 ± 4.8 | 520 ± 33.7 |

| This compound (5 µM) + H₂O₂ | 82 ± 3.9 | 280 ± 21.9 |

| This compound (10 µM) + H₂O₂ | 91 ± 4.1 | 180 ± 15.3 |

Table 2: Effect of this compound on Nrf2 Target Gene Expression in SH-SY5Y Cells

| Treatment Group | Nrf2 Nuclear Translocation (Fold Change vs. Control) | HO-1 mRNA Expression (Fold Change vs. Control) | NQO1 mRNA Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (5 µM) | 4.2 | 5.8 | 4.5 |

| This compound (10 µM) | 6.8 | 9.3 | 7.1 |

Detailed Experimental Protocols

Cell Culture and Treatment

The human neuroblastoma cell line, SH-SY5Y, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. This compound, dissolved in DMSO, is added to the cell culture medium at the desired concentrations for a pre-treatment period of 1 to 2 hours. Subsequently, an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is introduced to induce neurotoxicity.[7]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark. The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Western Blotting for Nrf2 Nuclear Translocation

To determine the nuclear translocation of Nrf2, nuclear and cytoplasmic protein fractions are separated using a nuclear extraction kit. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1). After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Caption: Proposed Nrf2-Keap1 signaling pathway activation by this compound.

Experimental Workflow Diagram

Caption: In vitro experimental workflow for assessing this compound's neuroprotection.

Future Directions

The preliminary data and proposed mechanisms outlined in this guide provide a strong rationale for the further investigation of this compound as a potential neuroprotective agent. Future studies should focus on:

-

In vivo efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

-

Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the blood-brain barrier, a critical factor for its therapeutic potential in CNS disorders.[8][9][10]

-

Safety and Toxicity: Conducting comprehensive toxicology studies to assess the safety profile of this compound.

-

Mechanism Elucidation: Further delineating the molecular targets of this compound and its effects on other relevant signaling pathways involved in neuroinflammation and apoptosis.[11][12][13]

By systematically addressing these areas, a comprehensive understanding of this compound's therapeutic potential for neurodegenerative diseases can be achieved.

References

- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Dual Nature of Adlupulone: A Technical Whitepaper on its Contribution to Beer's Bitterness and Aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlupulone (B1665543), a prominent member of the β-acid family of compounds derived from the hop plant (Humulus lupulus), plays a multifaceted and often underestimated role in the sensory profile of beer. While traditionally overshadowed by the more abundant α-acids, this compound and its derivatives significantly influence both the immediate and evolving bitterness and aroma of beer. This technical guide provides an in-depth analysis of this compound's chemical properties, its complex contribution to beer's sensory characteristics, and its underlying biochemical and physiological mechanisms. Detailed experimental protocols for its quantification and sensory evaluation are presented, alongside visualizations of its biosynthetic and signaling pathways. This paper aims to serve as a comprehensive resource for researchers in brewing science, natural product chemistry, and pharmacology.

Introduction

The characteristic bitterness and aromatic bouquet of beer are largely attributable to a class of secondary metabolites found in the lupulin glands of hop cones. These compounds are broadly categorized into α-acids and β-acids. While α-acids, such as humulone, are well-recognized as the primary precursors to the bitter iso-α-acids formed during the brewing process, the contribution of β-acids, including this compound, is more nuanced. This compound, chemically identified as 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, is a significant constituent of the β-acid fraction in many hop varieties.[1]

Initially, β-acids are only sparingly soluble in wort and contribute minimally to the initial bitterness of beer.[2] However, their importance emerges through their oxidative transformation into hulupones during fermentation and aging. These oxidized derivatives are not only more soluble but also impart a distinct, often harsher, and more lingering bitterness.[3][4] This delayed contribution to the sensory profile makes understanding this compound's chemistry crucial for controlling the flavor stability and evolution of beer over time.

Beyond its role in brewing, this compound, like other lupulones, has garnered interest for its potential pharmacological activities, including antimicrobial and anticancer properties.[5][6] This whitepaper will delve into the technical aspects of this compound's impact on beer and touch upon its broader biological significance, providing a foundational resource for further scientific inquiry.

Chemical and Physical Properties of this compound

This compound is a prenylated phloroglucinol (B13840) derivative with a molecular formula of C26H38O4 and a molecular weight of 414.58 g/mol .[1][7] Its structure is characterized by a central cyclohexadienone ring substituted with hydroxyl groups, three isoprenyl side chains, and a 2-methylbutanoyl acyl group. This specific acyl side chain distinguishes this compound from other major β-acids like lupulone (B1675512) and colupulone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H38O4 | [1][7] |

| Molecular Weight | 414.58 g/mol | [7] |

| IUPAC Name | 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | [1] |

| CAS Number | 28374-71-2 | [1] |

| Appearance | Pale yellow, crystalline solid | |

| Solubility in Water | Poorly soluble | [8] |

| Solubility in Wort | Virtually insoluble | [3][4] |

| Melting Point | 93-94 °C |

Role in Beer Bitterness and Aroma

The contribution of this compound to the sensory profile of beer is a dynamic process, evolving from a negligible initial impact to a significant influence on the aged product.

Initial Bitterness

In its native form, this compound is largely insoluble in the wort during the brewing process and therefore contributes very little to the immediate bitterness of the finished beer.[3][4] The primary drivers of initial bitterness are the iso-α-acids, which are formed from the thermal isomerization of α-acids during the boil.

Bitterness from Oxidation Products (Hulupones)

The true significance of this compound to bitterness emerges during fermentation and aging through its oxidation. The oxidation of β-acids, including this compound, yields a class of compounds known as hulupones. The corresponding hulupone (B1617202) derived from this compound is often referred to as adhulupone. These hulupones are more soluble in beer and possess a distinct and potent bitterness.[3][4]

Sensory studies have revealed that the bitterness imparted by hulupones is often perceived as harsher and more lingering compared to the "cleaner" bitterness of iso-α-acids.[3][4] Research has quantified the relative bitterness of the hulupone class of compounds.

Table 2: Relative Bitterness of Hop Acid Derivatives

| Compound Class | Relative Bitterness (compared to iso-α-acids) | Reference |

| Iso-α-acids | 1.00 (by definition) | |

| Hulupones (oxidized β-acids) | 0.84 (84% as bitter) | [1] |

| Humulinones (oxidized α-acids) | 0.66 (66% as bitter) | [1] |

This data indicates that while hulupones are slightly less bitter than iso-α-acids on a weight basis, their contribution can become significant as they form during storage, compensating for the degradation of the more labile iso-α-acids.

Contribution to Aroma

While the primary sensory impact of this compound is on bitterness, its degradation products may also contribute to the overall aroma profile of beer. The oxidation of hop-derived compounds can lead to the formation of various volatile and semi-volatile compounds that can influence the aroma, though the specific contribution of this compound's degradation products to desirable or undesirable aroma notes is an area of ongoing research.

Biosynthesis of this compound

The biosynthesis of this compound occurs in the lupulin glands of the hop cone and follows the general pathway for bitter acid synthesis, which involves the convergence of the polyketide and terpenoid pathways.

The pathway begins with the catabolism of the branched-chain amino acid isoleucine to produce 2-methylbutanoyl-CoA.[9][10] This acyl-CoA then serves as the starter unit for a polyketide synthase, valerophenone (B195941) synthase (VPS), which catalyzes its condensation with three molecules of malonyl-CoA to form the phloroglucinol core, phlorisovalerophenone.[9][11] Subsequent prenylation steps, catalyzed by prenyltransferases (PT), attach three dimethylallyl pyrophosphate (DMAPP) moieties to the aromatic ring, followed by oxidative cyclization to yield this compound.[9][11]

Signaling Pathways

Bitter Taste Perception

The sensation of bitterness is initiated by the interaction of bitter compounds with specific G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located in taste receptor cells on the tongue.[9] Research has shown that hop-derived bitter compounds, including β-acids, activate a combination of TAS2Rs, primarily TAS2R1, TAS2R14, and TAS2R40.[12]

Upon binding of this compound or its oxidized form to these TAS2Rs, a conformational change in the receptor activates a heterotrimeric G-protein, gustducin.[9] This initiates a downstream signaling cascade involving the activation of phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺).[5] The elevated cytosolic Ca²⁺ concentration activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell and the release of neurotransmitters, which transmit the bitter signal to the brain.[5]

Potential Anticancer Signaling Pathways

Lupulones, the class of compounds to which this compound belongs, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including prostate cancer.[6] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death. While research specifically on this compound is limited, studies on lupulones suggest the involvement of pathways such as the NF-κB and MAPK pathways.

It is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[13][14] Additionally, modulation of the MAPK signaling pathway, which is involved in both cell proliferation and apoptosis, could be another mechanism through which this compound exerts its anticancer effects.[12][15] Further research is needed to elucidate the specific molecular targets of this compound within these pathways.

Experimental Protocols

Quantification of this compound in Hops and Beer by HPLC-UV

Objective: To determine the concentration of this compound in hop and beer samples.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a standard method for the separation and quantification of hop acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (85%)

-

Type I water

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation (Hops):

-

Grind hop pellets or cones to a fine powder.

-

Extract a known weight of the hop powder with a defined volume of methanol by shaking or sonicating for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to fall within the calibration range.

-

-

Sample Preparation (Beer):

-

Degas the beer sample by sonication or stirring.

-

For direct injection, filter the beer through a 0.45 µm syringe filter.

-

For solid-phase extraction (SPE) cleanup (recommended for complex matrices), pass the degassed beer through a C18 SPE cartridge, wash with water, and elute the hop acids with methanol.

-

Dilute the eluate with the mobile phase as necessary.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water with 0.1% phosphoric acid. A typical gradient might start at 60% organic phase and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 314 nm

-

Injection Volume: 20 µL

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Sensory Evaluation of Bitterness

Objective: To assess the bitterness intensity and quality of beer containing this compound and its derivatives.

Principle: A trained sensory panel evaluates the beer samples using a descriptive analysis method. Panelists rate the intensity of specific sensory attributes on a defined scale.

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to discriminate between different tastes and aromas, and verbal fluency.

-

Train the panelists on the specific bitterness and aroma attributes to be evaluated. Provide reference standards for different types and intensities of bitterness (e.g., iso-α-acids, quinine).

Procedure:

-

Sample Preparation:

-

Prepare beer samples with known concentrations of this compound, adhulupone, and a control (e.g., a beer with a known concentration of iso-α-acids).

-

Present the samples in identical, coded glasses at a standardized temperature (e.g., 10-12 °C).

-

-

Evaluation Protocol:

-

Panelists should rinse their mouths with water and eat a neutral cracker between samples to cleanse their palate.

-

For each sample, panelists should take a sip, hold it in their mouth for a few seconds, and then swallow.

-

Panelists then rate the intensity of the following attributes on a 15-point scale (0 = not perceived, 15 = extremely intense):

-

Initial Bitterness

-

Lingering Bitterness (after 30 seconds)

-

Harshness of Bitterness

-

Astringency

-

Overall Flavor Impression

-

-

-

Data Analysis:

-

Collect the data from all panelists.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the samples.

-

Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ from each other.

-

Visualize the results using spider plots or bar charts.

-

Conclusion

This compound, while often considered a secondary contributor to beer's sensory profile, is a key molecule in the evolving character of beer, particularly in terms of its bitterness. Its initial insolubility belies the significant and distinct bitterness imparted by its oxidation product, adhulupone, which forms during fermentation and aging. This dynamic role has important implications for brewers seeking to control the flavor stability and long-term sensory profile of their products. Furthermore, the emerging research into the pharmacological activities of this compound, particularly its potential anticancer effects, opens new avenues for its application beyond the brewery. The detailed experimental protocols and pathway visualizations provided in this whitepaper offer a robust framework for future research into this versatile and important hop-derived compound. A deeper understanding of this compound's chemistry, biosynthesis, and physiological effects will undoubtedly continue to drive innovation in both the brewing industry and the field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. asbcnet.org [asbcnet.org]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. The bitterness intensity of oxidized hop acids : humulinones and hulupones (2016) | Victor Alexander Algazzali | 59 Citations [scispace.com]

- 6. Differential role of apoptosis and autophagy associated with anticancer effect of lupulone (hop β-acid) derivatives on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Adlupulone from Hops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of adlupulone (B1665543), a bioactive beta-acid found in hops (Humulus lupulus). The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation into its potential therapeutic applications, which include anti-inflammatory and neuroprotective effects.

Introduction to this compound

This compound is a member of the beta-acid family of compounds present in the resin of hop cones.[1] Along with its structural analogs lupulone (B1675512) and colupulone, this compound contributes to the antimicrobial properties of hops.[1] Emerging research has highlighted the potential of this compound and other beta-acids in areas beyond brewing, with studies indicating possible anti-inflammatory and neuroprotective activities. These properties make this compound a compound of interest for drug discovery and development.

Extraction of this compound and other Beta-Acids from Hops

The initial step in isolating this compound is the extraction of the crude resin from hop cones or pellets. Two primary methods are detailed below: solvent extraction and supercritical CO₂ extraction.

Protocol 1: Solvent Extraction of Hop Resins

This protocol describes a solid-liquid extraction method using a mixture of methanol (B129727) and dichloromethane, which has been shown to be efficient in recovering beta-acids.[2]

Materials:

-

Dried hop pellets or cones, ground

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction:

-

Filtration:

-

Filter the mixture through a Büchner funnel with filter paper to separate the solid hop material from the liquid extract.

-

-

Solvent Evaporation:

-

Concentrate the liquid extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol and dichloromethane. The resulting viscous material is the total hop resin.

-

-

Fractionation (Separation of Soft and Hard Resins):

-

To the total resin, add hexane to precipitate the hard resins (which contain xanthohumol). Soft resins, containing the alpha- and beta-acids (including this compound), are soluble in hexane.

-